2-Phenoxyethyl acrylate

Descripción

Overview and Significance in Polymer Science

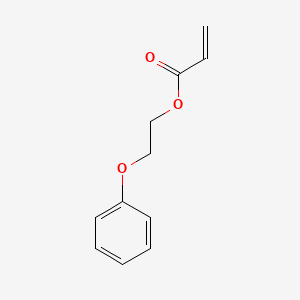

2-Phenoxyethyl acrylate (B77674) (PEA), with the chemical formula C₁₁H₁₂O₃, is a monofunctional acrylic monomer that holds a significant position in the field of polymer science. arkema.com Structurally, it is the ester of acrylic acid and 2-phenoxyethanol (B1175444). nih.govchemicalbook.com This composition, featuring both a flexible ether linkage and a rigid aromatic ring, imparts a unique combination of properties to the polymers derived from it. researchgate.net PEA is recognized as a low-volatility liquid and is primarily utilized in polymerization reactions, particularly those initiated by free radicals, including ultraviolet (UV) and electron beam (EB) curing processes. arkema.comchemicalbook.com

The importance of PEA in polymer science stems from its versatility as a monomer. When polymerized, it forms poly(2-phenoxyethyl acrylate), a polymer that contributes desirable characteristics such as good adhesion, enhanced flexibility, and thermal stability to various materials. sfdchem.com Its aromatic nature provides a high refractive index, a property valuable in optical applications. made-in-china.com Furthermore, PEA is frequently employed as a reactive diluent in formulations for coatings, inks, and adhesives, where it helps to reduce viscosity and improve flow without introducing volatile organic compounds (VOCs). researchgate.net Its ability to be copolymerized with a wide range of other monomers allows for the precise tailoring of the final polymer's properties, including its glass transition temperature and mechanical strength, making it a key component in the development of advanced materials. researchgate.netgoogle.com

The reactivity of the acrylate group allows PEA to readily participate in polymerization, leading to the formation of cross-linked networks with specific functionalities. sfdchem.com This reactivity is harnessed in various applications, from the creation of highly structured hydrogels with shape-memory effects to the fabrication of materials for optical and electronic devices. researcher.lifewhiterose.ac.uk

| Chemical and Physical Properties of this compound | |

| Property | Value |

| CAS Number | 48145-04-6 nih.gov |

| Molecular Formula | C₁₁H₁₂O₃ nih.gov |

| Molecular Weight | 192.21 g/mol nih.gov |

| Appearance | Colorless to almost colorless clear liquid made-in-china.com |

| Boiling Point | 84 °C at 0.2 mm Hg chemicalbook.com |

| Density | 1.104 g/mL at 25 °C chemicalbook.com |

| Refractive Index (n20/D) | 1.518 chemicalbook.com |

| Viscosity | 8-20 cps at 25°C made-in-china.com |

| Glass Transition Temperature (Tg) of Polymer | 5 °C made-in-china.com |

Historical Context of Research and Development

While a precise timeline for the initial synthesis of this compound is not extensively documented in readily available literature, its use and development are intrinsically linked to the broader expansion of acrylic polymer chemistry in the mid to late 20th century. Early research into acrylate esters focused on their polymerization characteristics and potential applications. A known process for preparing β-phenoxyethyl acrylate was referenced in Chemical Abstracts in a volume dating back to the early 1960s, indicating its presence in the chemical literature by that time. chemicalbook.com This synthesis involved the reaction of β-phenoxyethylalcohol with acrylic acid-chloride in the presence of sodium carbonate and a copper salt as a polymerization inhibitor. chemicalbook.com

The latter half of the 20th century saw a surge in the development of photopolymerization technologies, particularly UV and EB curing. This created a significant demand for monomers with specific properties, such as rapid curing rates and the ability to impart desirable characteristics to the final cured material. This compound, with its favorable reactivity and the advantageous properties conferred by its phenoxy group, found a natural fit in these emerging technologies.

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenoxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVINYQDSSQUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56641-05-5, 34962-82-8 | |

| Record name | Polyethylene glycol phenyl ether acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56641-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34962-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4040715 | |

| Record name | 2-Phenoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

48145-04-6, 56641-05-5 | |

| Record name | Phenoxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48145-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048145046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, ethoxylated, esters with acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPENOIC ACID, 2-PHENOXYETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N95C96I48M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for 2 Phenoxyethyl Acrylate

Conventional Synthetic Routes

Conventional methods for synthesizing 2-Phenoxyethyl acrylate (B77674) are well-established and widely used in industrial applications. These routes typically involve direct esterification or transesterification processes.

Direct esterification is a common and straightforward method for producing 2-Phenoxyethyl acrylate. This process involves the reaction of 2-phenoxyethanol (B1175444) with acrylic acid, typically in the presence of an acid catalyst. google.com To drive the reaction to completion, the water formed as a byproduct is continuously removed, often through azeotropic distillation using a solvent like cyclohexane (B81311) or toluene (B28343). google.comgoogle.com

Key components in this reaction include:

Reactants : 2-Phenoxyethanol and acrylic acid.

Catalysts : Strong acids such as p-toluenesulfonic acid, sulfuric acid, or methanesulfonic acid are frequently used. google.comgoogle.com

Solvents : A water-carrying agent like cyclohexane is often employed to facilitate the removal of water. google.com

Polymerization Inhibitors : To prevent the unwanted polymerization of the acrylate product at high temperatures, inhibitors like hydroquinone (B1673460) methyl ether (MEHQ) are added to the reaction mixture. google.com

A notable variation involves the reaction of 2-phenoxyethanol (β-phenoxyethylalcohol) with acryloyl chloride in the presence of a base like sodium carbonate and a catalyst/inhibitor such as cuprous chloride. chemicalbook.com

Table 1: Example of Esterification Reaction Conditions for o-phenyl phenoxyethyl acrylate This table is based on a patented method for a structurally similar compound, illustrating typical parameters for this type of reaction.

| Parameter | Value | Source |

|---|---|---|

| Reactants | 2-(2-biphenylyloxy)ethanol, Acrylic Acid | google.com |

| Catalyst | Methanesulfonic acid | google.com |

| Solvent | Cyclohexane | google.com |

| Inhibitor | MEHQ | google.com |

| Temperature | 80-85 °C | google.com |

| Reaction Time | 6-10 hours | google.com |

Transesterification offers an alternative route to this compound. This equilibrium reaction involves reacting 2-phenoxyethanol with an existing acrylate ester, such as methyl acrylate or ethyl acrylate, in the presence of a catalyst. google.comsci-hub.box The reaction is driven forward by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. sci-hub.box

This process can be catalyzed by either acids (like sulfuric acid or p-toluenesulfonic acid) or bases (like sodium methoxide). sci-hub.box The choice of catalyst and reaction conditions depends on the specific reactants and desired purity of the final product. Transesterification is a widely applied technique for producing various acrylate esters. google.comsci-hub.box

Advanced and Green Synthesis Approaches

In response to the growing demand for sustainable chemical processes, advanced and green synthesis methods for this compound have been developed. These approaches focus on using more environmentally friendly catalysts, reducing waste, and minimizing the use of hazardous solvents.

While conventional methods are catalytic, this section focuses on catalysts that offer environmental or process advantages, such as improved reusability and milder reaction conditions.

Enzymatic Catalysis : Biocatalysts, particularly lipases like Candida antarctica lipase (B570770) B (CalB), have been successfully used for acrylation reactions. lu.se These enzymatic methods typically proceed via transesterification and are favored for their high selectivity and operation under mild conditions, which reduces side reactions and energy consumption. lu.seshokubai.org The use of acrylic acid can inhibit the enzyme, making transesterification with an acrylic ester a more suitable approach. lu.se

Ion-Exchange Resins : As a form of heterogeneous catalysis, strong acid cation-exchange resins (e.g., sulfonic acid resins like Amberlyst-15) serve as effective solid catalysts for esterification. researchgate.net These resins provide the necessary Brønsted acidity to catalyze the reaction but have the significant advantage of being easily separated from the reaction mixture by simple filtration. researchgate.net This simplifies product purification and allows the catalyst to be recycled and reused, aligning with the principles of green chemistry. researchgate.net

Solvent-free synthesis aims to reduce the environmental impact associated with volatile organic compounds (VOCs). adhesion.kr Research has demonstrated the feasibility of producing acrylate esters without the use of organic solvents. google.com

In the context of this compound, direct esterification can be performed by heating a mixture of 2-phenoxyethanol, acrylic acid, a catalyst, and a polymerization inhibitor without an additional organic solvent. google.com Similarly, enzyme-catalyzed transesterification is often conducted under solvent-free conditions, using an excess of one reactant as the reaction medium. lu.se These methods reduce waste and simplify the process by eliminating the need for solvent removal and recycling steps. google.com

It is important to clarify the role of Atom Transfer Radical Polymerization (ATRP) in this context. ATRP is a sophisticated and widely used method of controlled radical polymerization , not a method for the synthesis of the monomer itself. wikipedia.orgyoutube.com Monomers like this compound serve as the building blocks in ATRP processes. wikipedia.org

Therefore, ATRP is a primary application for this compound, enabling the creation of well-defined polymers with controlled molecular weight, complex architectures, and low polydispersity. wikipedia.orgcmu.edu The synthesis of the this compound monomer, as detailed in the preceding sections, must occur first. Subsequently, this monomer can be polymerized using techniques like ATRP to produce advanced polymeric materials. cmu.edu

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a modern and efficient technique for the synthesis of this compound. This method utilizes microwave energy to rapidly heat the reactants, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods. The direct interaction of microwaves with the polar molecules in the reaction mixture ensures uniform and instantaneous heating, which can minimize the formation of byproducts. sciepub.comnih.gov

The synthesis of this compound via microwave irradiation typically involves the direct esterification of 2-phenoxyethanol with acrylic acid. This reaction is commonly catalyzed by a strong acid, such as sulfuric acid, or other catalysts like N-fluorobenzenesulfonimide (NFSi). sciepub.commdpi.com The use of a catalyst is crucial to achieve high conversion rates within the short reaction times characteristic of microwave synthesis.

A typical laboratory-scale microwave synthesis would involve charging a specialized microwave reactor vessel with 2-phenoxyethanol, acrylic acid, and a catalytic amount of the chosen acid. The mixture is then subjected to microwave irradiation at a set temperature and for a specific duration. The reaction parameters, including temperature, time, and catalyst loading, are optimized to maximize the yield and purity of the final product. For instance, a reaction might be carried out at 120°C for a duration of 5 to 30 minutes. mdpi.com

The significant advantages of this methodology include a dramatic reduction in reaction time, from several hours with conventional heating to mere minutes. sciepub.comnih.gov This rapid process not only accelerates the synthesis but also contributes to energy savings. Furthermore, the high yields often obtained make this an attractive method for efficient chemical production. researchgate.netnih.gov

The following table summarizes representative research findings for the microwave-assisted synthesis of esters, illustrating the typical conditions and outcomes.

Table 1: Research Findings on Microwave-Assisted Ester Synthesis

| Catalyst | Reactants | Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| Sulfuric Acid | Ferulic Acid, Ethanol | 88 | 5 | 94 |

| N-Fluorobenzenesulfonimide (NFSi) | Benzoic Acid, Methanol | 120 | 30 | High |

| Sulfuric Acid | Acetic Acid, Various Alcohols | Not specified | 5 | Similar to or higher than conventional |

| Heteropoly Acids | Acetic Acid, Heptanol | Not specified | 5 | >98 |

The data clearly indicates that microwave-assisted synthesis, in the presence of a suitable catalyst, can produce high yields of esters in remarkably short reaction times.

Polymerization of 2 Phenoxyethyl Acrylate

Homopolymerization Mechanisms and Kinetics

Homopolymerization refers to the process where molecules of a single type of monomer, in this case, 2-phenoxyethyl acrylate (B77674), join together to form a polymer. The kinetics and mechanisms of this process are crucial in controlling the properties of the final polymeric material.

Free radical polymerization is the most common method for polymerizing 2-phenoxyethyl acrylate and other acrylic monomers. The process involves three main stages: initiation, propagation, and termination. Initiation begins with the creation of free radicals from an initiating species, which then react with a monomer molecule to start the polymer chain. The chain grows during the propagation stage as more monomer units are sequentially added. Finally, the process is terminated when two growing chains react with each other, or through other termination pathways.

UV photo-polymerization, a subset of free radical polymerization, is a widely utilized technique for PEA, especially in applications requiring rapid curing, such as UV-curable coatings and 3D printing resins. researchgate.net This method uses ultraviolet (UV) light as an energy source to generate the initial free radicals from a photoinitiator molecule, triggering the polymerization cascade. The process is valued for its speed, low energy consumption, and solvent-free formulations.

Photoinitiators are essential components in UV-curable formulations. Upon absorption of UV light, they undergo a photochemical reaction that generates reactive species (free radicals or cations) that initiate polymerization. For the free-radical polymerization of PEA, Type I photoinitiators are commonly employed. These initiators undergo a unimolecular bond cleavage (α-cleavage) upon excitation to form two free radicals, both of which can potentially initiate polymerization.

Two examples of such photoinitiators are Darocur 1173 and Benzoin Methyl Ether (BME).

Darocur 1173 (2-hydroxy-2-methyl-1-phenyl-propan-1-one) is a highly efficient, liquid Type I photoinitiator known for its good compatibility with acrylate systems and minimal yellowing upon cure and subsequent exposure to sunlight. xtgchem.cnresearchgate.net Its primary photochemical process is the Norrish Type I cleavage between the carbonyl group and the adjacent tertiary carbon, yielding a benzoyl radical and a tertiary alkyl radical. additivesforpolymer.com

Benzoin Methyl Ether (BME) is another classic Type I photoinitiator that undergoes α-cleavage upon UV irradiation to produce a benzoyl radical and an α-alkoxybenzyl radical, both of which can initiate the polymerization of acrylic monomers. kpi.uaresearchgate.net Polymeric versions of BME have been shown to exhibit higher photoinitiation activity compared to their low-molecular-weight counterparts. kpi.ua

| Photoinitiator | Chemical Name | Type | Key Features |

| Darocur 1173 | 2-hydroxy-2-methyl-1-phenyl-propan-1-one | Type I (α-cleavage) | Liquid form, high efficiency, low yellowing, good compatibility. xtgchem.cnadditivesforpolymer.com |

| BME | Benzoin Methyl Ether | Type I (α-cleavage) | Crystalline solid, effective for acrylate polymerization. researchgate.netepo.org |

However, the relationship is not always linear and can be complex. Research on methacrylate-based resins demonstrates that while the polymerization rate maxima tend to increase with light intensity, they can reach a plateau or even decrease at very high intensities. nih.gov This can be attributed to several factors, including an increased rate of radical-radical termination reactions and the potential for oxygen inhibition effects to become more pronounced. For some systems, low light intensities can lead to suboptimal conversion due to a lower concentration of effective radicals available for polymerization. nih.govnih.gov

| Light Intensity Level | Effect on Polymerization | Rationale |

| Low | Slower polymerization rate, potentially incomplete conversion. nih.gov | Lower concentration of initiating radicals generated. |

| Moderate | Increased polymerization rate. | Higher rate of radical generation leads to faster propagation. |

| High | Rate may plateau or decrease; can lead to shorter polymer chains. nih.gov | Increased bimolecular termination (radical-radical recombination) competes with propagation. |

A significant advancement in photopolymerization is the use of triplet-triplet annihilation upconversion (TTA-UC). This technique allows for polymerization to be initiated by lower-energy, longer-wavelength light (e.g., visible green light), which offers advantages such as deeper light penetration into the sample. nih.gov TTA-UC has been successfully applied to the polymerization of this compound. nih.gov

The process involves a multicomponent system:

Photosensitizer (PS): Absorbs the low-energy light and converts to a long-lived triplet excited state. (e.g., Platinum octaethylporphyrin, PtOEP). nih.gov

Annihilator/Emitter (An): Receives the triplet energy from the photosensitizer via triplet energy transfer (TET). (e.g., 9,10-diphenylanthracene (B110198), DPA). nih.gov

Photoinitiator (I): A conventional UV photoinitiator that is activated by the high-energy light emitted from the annihilator. (e.g., bisacylphosphine oxide, BAPO). nih.gov

The mechanism proceeds as follows: The photosensitizer absorbs a low-energy photon, undergoes intersystem crossing to its triplet state, and transfers this energy to an annihilator molecule. When two triplet-excited annihilator molecules collide, they undergo TTA, resulting in one ground-state annihilator and one singlet-excited annihilator. This excited annihilator can then either emit a high-energy photon (upconverted light) or directly transfer its energy to the photoinitiator, which then fragments into radicals and initiates polymerization. nih.gov

In TTA-UC systems, while energy transfer is a primary route for initiator activation, a competing mechanism involving photoinduced electron transfer (PET) can also contribute to initiation. Research has shown that a PET process from the excited annihilator (DPA) directly to the acrylate monomer is a viable initiation pathway. nih.gov

The polymerization of this compound can be initiated through various methods, including photopolymerization, electron beam irradiation, and thermal processes. Each method offers distinct mechanisms for radical formation and propagation, influencing the kinetics of the reaction and the properties of the resulting polymer.

Upconversion Quantum Efficiency (ΦUC) and Intensity Threshold (Ith)

In the context of Triplet-Triplet Annihilation Upconversion (TTA-UC)-based photopolymerization, the upconversion quantum efficiency (ΦUC) and the intensity threshold (Ith) are critical parameters. These factors were characterized for a TTA-UC system composed of a sensitizer (B1316253) and an annihilator in this compound. chemrxiv.org The ΦUC represents the efficiency of converting lower-energy photons into higher-energy ones, while the Ith is the minimum excitation intensity required for the upconversion process to be efficient. chemrxiv.orgfrontiersin.org

A study involving a Platinum(II) octaethylporphyrin (PtOEP) sensitizer and a 9,10-diphenylanthracene (DPA) annihilator in this compound was conducted to determine these values. chemrxiv.org The research highlighted that among several screened acrylate monomers, this compound provided an optimal combination of solubility and polymerization rate for the TTA-UC system. chemrxiv.org

Table 1: TTA-UC System Characterization in this compound

| Parameter | Description | Value |

|---|---|---|

| ΦUC | Upconversion Quantum Efficiency | Specific value not provided in the source |

| Ith | Intensity Threshold | Specific value not provided in the source |

Data derived from photoluminescence spectroscopy of a PtOEP/DPA TTA-UC system. chemrxiv.org

Electron Beam (EB) Polymerization

Electron beam (EB) polymerization is a method of inducing polymerization without the need for a photoinitiator. nsf.gov The energy from the electron beam directly interacts with the monomer to generate radicals, initiating the polymerization process. nsf.gov4spe.org

In EB-initiated polymerization, primary radicals are formed directly on the monomer molecules. nsf.gov The efficiency of primary radical formation is influenced by the monomer's chemical structure, specifically the number of labile bonds available for hydrogen abstraction. nsf.govnsf.gov Studies comparing different acrylate and methacrylate (B99206) monomers have shown that the monomer chemistry significantly impacts the concentration of primary radicals formed upon EB exposure. nsf.gov

For instance, the energy of hydrogen abstraction, which correlates with the likelihood of forming primary radicals, can be calculated. Lower bond dissociation energies suggest a greater ease of radical formation. nsf.gov While an increase in the number of labile bonds on a monomer can lead to a higher concentration of primary radicals, this does not always directly correlate with an increased rate of polymerization or higher final conversion. nsf.gov

The dose rate, or the rate at which the energy is delivered to the monomer, plays a crucial role in EB polymerization. Higher dose rates lead to a higher concentration of radicals and a faster initiation step. tue.nl However, this can also promote premature termination reactions, resulting in shorter polymer chains. tue.nl

Research on the EB curing of acrylate resins has demonstrated that high monomer conversion can be achieved across a wide range of doses and dose rates. tue.nl Typically, a significant portion of the monomer's double bonds are consumed at a relatively low dose, with conversion rates stabilizing at higher doses. tue.nl The final properties of the polymer network, such as the glass transition temperature (Tg), can also be influenced by the dose rate. tue.nl

Table 2: Effect of EB Dose on Acrylate Conversion

| EB Dose (kGy) | Acrylate Double-Bond Conversion (%) |

|---|---|

| 10 | >50 |

| ≥40 | ~90 |

Data represents typical conversion values for EB-cured acrylate films. tue.nl

Thermal Polymerization

Thermal polymerization is initiated by the decomposition of a thermal initiator at elevated temperatures, generating free radicals that start the polymerization chain reaction. researchgate.net

The thermal polymerization of acrylates is typically characterized by an induction period, a time during which polymerization does not occur or proceeds at a very slow rate. This period can be influenced by the presence of inhibitors, which are often added to monomers to prevent spontaneous polymerization during storage. Once the inhibitor is consumed, the polymerization begins, and its initial rate is dependent on factors such as temperature and initiator concentration. mdpi.com

A common feature in the bulk or solution polymerization of acrylates is the autoacceleration or gel effect, also known as the Trommsdorff–Norrish effect. wikipedia.orgsciepub.com This phenomenon is characterized by a rapid increase in the rate of polymerization and the molecular weight of the polymer at a certain conversion level. wikipedia.org

Free Radical Polymerization

Thermal Polymerization

Limiting Conversion Dependence on Temperature

Pressure-Induced Polymerization

The polymerization of this compound can be successfully initiated by the application of high hydrostatic pressure without the need for conventional catalysts or initiators. Research has demonstrated that applying pressure at an elevated temperature can induce the polymerization process. iaea.org In these studies, the course of the reaction was monitored using broadband dielectric and infrared spectroscopy, revealing that a degree of conversion of up to 60% could be achieved. iaea.org This method offers distinct advantages, including the production of a high-purity polymer, the elimination of catalyst-related waste and toxicity, and the ability to perform the reaction in bulk without solvents.

Table 1: Conditions and Outcomes of Pressure-Induced To view the data, click on the table headers to sort or use the search bar to filter.

| Parameter | Value/Observation | Reference |

|---|---|---|

| Initiation Method | Hydrostatic Pressure | iaea.org |

| Catalyst/Initiator | None | iaea.org |

| Maximum Conversion | 60% | iaea.org |

| Monitoring Techniques | Broadband dielectric and infrared spectroscopy | iaea.org |

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

Controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing polymers with predetermined molecular weights, low dispersity, and complex architectures. mdpi.comnih.gov

Atom Transfer Radical Polymerization (ATRP) employs a transition metal complex (commonly copper) as a catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species (typically alkyl halides). wikipedia.org This process allows for the controlled growth of polymer chains. wikipedia.orgyoutube.com While ATRP has been extensively used for a wide variety of acrylate monomers, such as 2-hydroxyethyl acrylate and lauryl acrylate, specific studies detailing the ATRP of this compound are not prominent in the surveyed literature. cmu.eduresearchgate.net The general applicability of ATRP to acrylates suggests its potential for the controlled polymerization of this compound, likely enabling the synthesis of well-defined homopolymers and block copolymers. cmu.edu

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another versatile CRP method that achieves control through the use of a chain transfer agent, typically a thiocarbonylthio compound. nih.gov The RAFT agent mediates the polymerization by reversibly transferring between active and dormant polymer chains. nih.gov This technique is compatible with a broad range of monomers, including acrylates. nih.govnih.gov Similar to ATRP, while RAFT is a well-established method for controlling the polymerization of numerous acrylate monomers, specific research applying RAFT to this compound is not extensively documented.

Copolymerization Strategies Involving this compound

Radical Copolymerization

Radical copolymerization is a fundamental technique used to create polymers with tailored properties by incorporating two or more different monomers into the same polymer chain.

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. They are often synthesized via the radical copolymerization of a hydrophilic monomer, such as Acrylamide (B121943) (AAm), with a crosslinking agent. mdpi.com While the copolymerization of AAm with other functional monomers like acrylic acid and 2-hydroxyethyl methacrylate to form responsive hydrogels is well-documented, specific examples of the radical copolymerization of this compound with Acrylamide for hydrogel synthesis are not found in the reviewed scientific literature. mdpi.comsemanticscholar.org The incorporation of the relatively hydrophobic this compound unit into a hydrophilic polyacrylamide network could potentially be used to modulate the swelling behavior and mechanical properties of the resulting hydrogel.

The radical copolymerization of this compound with other vinyl monomers is a viable strategy for creating polymers with a wide spectrum of properties. However, specific studies detailing the copolymerization of this compound with ethylene (B1197577), methyl acrylate, or lauryl acrylate are not extensively reported.

Ethylene: The copolymerization of ethylene with acrylate monomers is an important industrial process, typically requiring high pressure and temperature. google.comdocumentsdelivered.com Such copolymers combine the toughness of polyethylene (B3416737) with the polarity and flexibility imparted by the acrylate monomer. While ethylene is commonly copolymerized with monomers like methyl acrylate and ethyl acrylate, data on its specific copolymerization with this compound is sparse. mdpi.com

Methyl Acrylate (MA): Methyl acrylate is frequently used as a comonomer in radical polymerization. Kinetic modeling and experimental studies of the copolymerization of MA with other acrylates, such as n-butyl acrylate, have been performed to understand reaction rates and polymer composition. mdpi.com Block copolymers containing methyl acrylate have also been synthesized using controlled techniques like ATRP. cmu.edunsf.gov

Lauryl Acrylate (LA): This monomer, featuring a long alkyl chain, is used to impart flexibility and hydrophobicity to copolymers. The controlled polymerization of lauryl acrylate via ATRP has been optimized to produce well-defined polymers. researchgate.net Its copolymerization with other acrylates allows for the fine-tuning of properties like the glass transition temperature and surface energy of the final material.

Frontal Polymerization for Copolymers

Frontal polymerization is a technique where a localized reaction zone self-propagates through a mixture of monomers, converting them into a polymer. nih.govresearchgate.net This method can be applied to create copolymers of this compound in a rapid and energy-efficient manner. The process is initiated by an external stimulus, such as heat or UV light, at one end of the reactant mixture. The exothermic heat of polymerization then drives the reaction front forward. nih.govnih.gov

This technique is particularly useful for the rapid curing of composites and coatings. nih.gov The velocity and temperature of the propagating front are key parameters that depend on the reactivity of the monomers and the concentration of the thermal initiator, such as peroxides or azo compounds. nih.govusm.edu Redox initiators can also be employed to enable bubble-free frontal polymerization at lower temperatures. nih.gov

| Parameter | Description |

| Initiation | A localized thermal or photochemical stimulus starts the reaction. |

| Propagation | A self-sustaining reaction wave moves through the monomer mixture. |

| Mechanism | Driven by the coupling of thermal diffusion and the exothermic polymerization reaction. |

| Advantages | Rapid curing, reduced energy consumption, suitable for large-scale production. nih.gov |

| Monomers | Applicable to highly reactive monomers like acrylates. radtech.org |

Polymerization-Induced Phase Separation (PIPS) in Blends

Polymerization-induced phase separation (PIPS) is a process used to create controlled morphologies in polymer blends. wikipedia.org The process begins with a homogeneous solution of a polymer (e.g., polystyrene) dissolved in a monomer (e.g., this compound). As the monomer polymerizes, the molecular weight of the forming polymer (poly(this compound)) increases. This increase reduces the entropy of mixing, leading to the immiscibility of the two polymers and subsequent phase separation. wikipedia.orgtandfonline.com

The final morphology of the blend, which can be, for example, particle-dispersed or co-continuous, is determined by the interplay between the polymerization kinetics and the phase separation kinetics. tandfonline.com Spinodal decomposition is often the mechanism of liquid-liquid phase separation in these systems. tandfonline.com This technique is a versatile method for producing toughened plastics and other materials with tailored phase-separated structures. tandfonline.comrsc.org

To understand and control the PIPS process, ternary phase diagrams are developed for the reactive system. tandfonline.com These diagrams map the phase behavior of the three-component system: the monomer (e.g., this compound), the polymerizing species (poly(this compound)), and the initially dissolved polymer (e.g., polystyrene). tandfonline.comtulane.eduusp.br

The diagram illustrates the boundary between the one-phase (homogeneous) and two-phase (phase-separated) regions as a function of the composition of the three components. tandfonline.com By combining reaction kinetics data with phase separation kinetics, a trajectory of the system's composition over time can be plotted on the phase diagram. This allows for the prediction and control of the final morphology of the blend by manipulating variables such as polymerization temperature and initial composition. tandfonline.com

Spinodal Decomposition as a Phase Separation Mechanism

In the polymerization of this compound (POA), particularly within polymer blends, phase separation is a critical phenomenon that dictates the final morphology and properties of the material. One of the primary mechanisms through which this separation can occur is spinodal decomposition. This process is distinct from nucleation and growth, and it results in a co-continuous, interpenetrating network of phases.

Research into reaction-induced phase separation in blends of poly(this compound) (PPOA) and polystyrene (PS) has provided significant insights into this mechanism. tandfonline.com In these systems, polystyrene is initially dissolved in the this compound monomer. As the polymerization of POA proceeds, the growing PPOA chains induce a thermodynamic instability, leading to phase separation. tandfonline.com

The progression of this phase separation has been monitored using techniques such as light transmission experiments, which, when combined with reaction kinetics, allow for the definition of a ternary phase diagram for the reactive PPOA/PS/POA system. tandfonline.com The development of the blend's structure is further observed using small-angle laser light scattering (SALLS) and optical microscopy. These studies have shown that spinodal decomposition is the governing mechanism of the liquid-liquid phase separation in this system. tandfonline.com

Evidence for spinodal decomposition is derived from several key observations. The Fourier transforms of microscopy images exhibit peaks in their radial intensity distributions, a characteristic feature of spinodal structures. Furthermore, plots of the relative invariant with time demonstrate an increase in the degree of phase separation as the reaction progresses. tandfonline.com This results in a co-continuous phase structure, which has been further supported by mechanical property analysis. tandfonline.com For instance, the tensile modulus data of these blends are well-described by the Nielsen model, which is consistent with a co-continuous morphology. tandfonline.com

The resulting material properties are a direct consequence of this phase separation mechanism. While PPOA itself is a soft and rubbery material at room temperature, the creation of a co-continuous blend with polystyrene can lead to a significant enhancement in toughness. Blends containing 17 wt% PS have shown a toughness more than ten times greater than that of either pure PPOA or PS. tandfonline.com

Research Findings on PPOA/PS Blend Phase Separation

| Parameter Studied | Analytical Method | Key Finding |

| Reaction Kinetics | Raman Spectroscopy | Monitored the reduction in the intensity of the C=C stretching vibration band of the monomer. tandfonline.com |

| Phase Separation Kinetics | Light Transmission | Used to determine the onset and progression of phase separation. tandfonline.com |

| Structure Development | Small-Angle Laser Light Scattering (SALLS) & Optical Microscopy | Confirmed spinodal decomposition as the mechanism of liquid-liquid phase separation. tandfonline.com |

| Degree of Phase Separation | Relative Invariant Plots | Showed an increase in the degree of phase separation over time. tandfonline.com |

| Phase Morphology Confirmation | Fourier Transforms of Microscopy Images | Revealed peaks in radial intensity distributions, characteristic of spinodal decomposition. tandfonline.com |

| Mechanical Properties | Tensile Testing | Showed that both modulus and tensile strength increased with PS content, while ultimate strain decreased. tandfonline.com |

Polymer Characterization and Structure Property Relationships of Poly 2 Phenoxyethyl Acrylate

Spectroscopic Characterization

Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of poly(2-phenoxyethyl acrylate) (PPOEA). These methods provide detailed information about the functional groups present, the polymer's chemical environment, and its electronic properties.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a polymer. In the analysis of poly(this compound), the FTIR spectrum reveals characteristic absorption bands that confirm the polymer's structure. A key indicator of successful polymerization is the disappearance of the absorption bands associated with the vinyl group (C=C) of the 2-phenoxyethyl acrylate (B77674) monomer. These bands are typically observed in the monomer's spectrum but are absent in the spectrum of the polymer.

The FTIR spectrum of PPOEA is characterized by several key peaks. The strong absorption band corresponding to the carbonyl group (C=O) stretching of the ester is a prominent feature. Additionally, the spectrum shows bands related to the stretching vibrations of the C-O bond in the ester group and the ether linkage. The presence of the aromatic ring from the phenoxy group is confirmed by characteristic C-H and C=C stretching and bending vibrations.

Table 1: Characteristic FTIR Absorption Bands of Poly(this compound)

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1730 | Carbonyl (C=O) stretching of the ester |

| ~1600, ~1490 | Aromatic C=C stretching |

| ~1240 | C-O stretching of the ester and ether |

| ~1160 | C-O-C asymmetric stretching of the ether |

| ~750, ~690 | Aromatic C-H out-of-plane bending |

The absence of peaks in the region of 1630-1640 cm⁻¹, which correspond to the C=C stretching of the acrylate monomer, is a clear indication of the completion of the polymerization reaction.

Raman Spectroscopy (C=C Stretching Vibration Monitoring)

Raman spectroscopy serves as a complementary technique to FTIR and is particularly effective for monitoring the polymerization process of this compound in real-time. The primary advantage of Raman spectroscopy in this context is its sensitivity to the C=C double bond of the acrylate monomer. The Raman spectrum of the monomer exhibits a strong band around 1635 cm⁻¹, which is attributed to the stretching vibration of the C=C bond.

During polymerization, the intensity of this peak diminishes as the monomer is converted into the polymer. By monitoring the decrease in the intensity of the C=C stretching vibration relative to a stable internal reference peak (e.g., a C-H or C-O-C band that is not affected by the polymerization), the degree of monomer conversion can be accurately quantified over time. researchgate.net This makes Raman spectroscopy an invaluable tool for kinetic studies of the polymerization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and tacticity of poly(this compound). Both ¹H NMR and ¹³C NMR are employed for a comprehensive analysis.

In the ¹H NMR spectrum of PPOEA, the characteristic signals of the vinyl protons of the monomer (typically found in the 5.8-6.4 ppm range) are absent, confirming the formation of the polymer. The spectrum of the polymer displays broad signals corresponding to the protons of the polymer backbone and the side chain. The protons of the aromatic ring typically appear in the range of 6.8-7.3 ppm. The protons of the ethyl group in the side chain (-OCH₂CH₂O-) give rise to signals around 4.1-4.4 ppm, while the protons of the polymer backbone (-CH₂-CH-) are observed at approximately 1.5-2.5 ppm.

The ¹³C NMR spectrum provides further confirmation of the polymer structure. Key signals include those from the carbonyl carbon of the ester group (~175 ppm), the carbons of the aromatic ring (114-158 ppm), the carbons of the ethyl group in the side chain (~63 and ~67 ppm), and the carbons of the polymer backbone (~35 and ~41 ppm). Analysis of the fine structure of the NMR signals can also provide insights into the tacticity of the polymer chain.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Poly(this compound)

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 6.8 - 7.3 | Aromatic protons | ~175 | C=O |

| 4.1 - 4.4 | -OCH₂CH₂O- | 114 - 158 | Aromatic carbons |

| 1.5 - 2.5 | Polymer backbone (-CH₂-CH-) | ~67 | -OCH₂- |

| ~63 | -CH₂O- | ||

| ~41 | -CH- (backbone) | ||

| ~35 | -CH₂- (backbone) |

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is used to study the electronic transitions within the polymer. Poly(this compound) is expected to exhibit UV absorption due to the presence of the phenyl group in its structure. The benzene ring in the phenoxy group contains π-electrons that can be excited by UV radiation.

Typically, the UV-Vis spectrum of PPOEA in a suitable solvent would show absorption bands in the ultraviolet region, characteristic of the phenyl chromophore. These absorptions are generally observed below 300 nm. The exact position and intensity of the absorption maxima can be influenced by the solvent and the specific electronic environment of the chromophore within the polymer structure. This technique can be useful for quantitative analysis of the polymer in solution, provided a suitable calibration is performed.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy investigates the emission of light from the polymer after it has absorbed photons. While simple polyacrylates are not typically known for strong intrinsic photoluminescence, the presence of the aromatic phenoxy group in PPOEA could potentially lead to fluorescence when excited with an appropriate wavelength of UV light.

Any observed photoluminescence would likely originate from the excited states of the phenyl ring. The emission spectrum would provide information about the energy of these excited states and could be sensitive to the polymer's conformation and environment. However, detailed studies on the photoluminescent properties of pure poly(this compound) are not widely reported, and its emission is expected to be weak compared to dedicated fluorophores.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the thermal stability and transitions of poly(this compound). These methods provide valuable data on how the material behaves under the influence of temperature, which is essential for understanding its processing and application limits.

Thermal Decomposition Mechanisms

The thermal degradation of poly(this compound) under inert conditions is expected to proceed through a combination of mechanisms common to polyacrylates. These mechanisms can include:

Ester decomposition: The side chain can undergo decomposition, potentially leading to the formation of phenol, ethylene (B1197577), and other small molecules, along with the generation of a poly(acrylic acid)-like backbone.

Depolymerization: Scission of the polymer backbone can occur, leading to the formation of the monomer (this compound) and other lower molecular weight oligomers.

The relative contribution of these mechanisms is dependent on the specific conditions, such as temperature and heating rate. The presence of the phenoxyethyl group may influence the degradation pathway compared to simpler alkyl acrylates.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For poly(this compound), TGA provides information on its thermal stability and decomposition profile.

A typical TGA thermogram for PPOEA would show the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass. The analysis can reveal whether the decomposition occurs in a single step or multiple steps, providing insights into the degradation mechanism. For instance, a multi-step decomposition might suggest the initial loss of the side chain followed by the degradation of the polymer backbone at higher temperatures.

Table 3: Illustrative TGA Data for a Polyacrylate

| Parameter | Typical Value Range (°C) |

| Onset of Decomposition (T_onset) | 250 - 350 |

| Temperature of Maximum Decomposition Rate (T_max) | 300 - 450 |

| Final Residue at 600°C (%) | < 5 |

Note: These are illustrative values; actual data will depend on the specific molecular weight, purity, and experimental conditions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow into or out of a sample as a function of temperature. This technique is particularly useful for determining the glass transition temperature (T_g) of amorphous polymers like poly(this compound).

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. In a DSC thermogram, the T_g is observed as a step-like change in the heat capacity. The T_g is a critical parameter as it defines the upper temperature limit for the use of the polymer in its rigid state. For a cross-linked network of poly(this compound), the glass transition temperature can be influenced by the degree of cross-linking. A related polymer, poly(2-phenoxyethyl methacrylate), has a reported glass transition temperature of 54°C, suggesting that the T_g of poly(this compound) would be in a similar range. polysciences.com

Table 4: Glass Transition Temperatures of PPOEA and a Related Polymer

| Polymer | Glass Transition Temperature (T_g) |

| Poly(this compound) (PPOEA) | Dependent on molecular weight and cross-linking |

| Poly(2-phenoxyethyl methacrylate) (POEMA) | 54°C polysciences.com |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is a powerful tool for studying the thermal transitions of polymers, such as the glass transition temperature (Tg). The Tg is a critical property of a polymer, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. chemicalbook.comresearchgate.net This transition is observed as a step-like change in the heat flow curve. researchgate.net

For poly(this compound), the glass transition temperature has been reported to be 279 K (6 °C). This value indicates the temperature at which the polymer's amorphous regions gain segmental mobility. Understanding the Tg is essential for determining the material's processing and end-use temperatures.

Table 1: Glass Transition Temperature (Tg) of Poly(this compound)

| Property | Value |

| Glass Transition Temperature (Tg) | 279 K (6 °C) |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability of a material and its decomposition profile. The results are typically presented as a TGA curve, which plots the percentage of weight loss against temperature. The derivative of this curve, known as the DTG curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur.

Mechanical Property Assessment

Tensile Testing (Modulus, Strength, Strain, Toughness)

Tensile testing is a fundamental method for characterizing the mechanical properties of polymeric materials. During a tensile test, a standardized sample is subjected to a controlled pulling force until it fails. The test measures several key properties:

Tensile Modulus (Young's Modulus): A measure of the material's stiffness, determined from the initial slope of the stress-strain curve.

Tensile Strength: The maximum stress the material can withstand before it starts to fracture. This can be reported as the yield strength (stress at which plastic deformation begins) or the ultimate tensile strength (the maximum stress achieved).

Strain (Elongation at Break): The extent to which the material stretches before breaking, expressed as a percentage of its original length.

Toughness: The total energy a material can absorb before fracturing, represented by the area under the stress-strain curve.

While specific tensile testing data for poly(this compound) is not available in the provided search results, the general behavior of acrylic polymers can be described. Acrylics can range from hard and brittle to soft and flexible, depending on their specific chemical structure. A study on gradient polymers of poly(methyl methacrylate) and poly(2-chloroethyl acrylate) showed that the introduction of the acrylate component significantly increased the fracture strain, indicating enhanced toughness.

Dynamic Mechanical Thermal Analysis (DMTA)

Dynamic Mechanical Thermal Analysis (DMTA) is a technique used to study the viscoelastic properties of materials as a function of temperature and frequency of an applied oscillatory force. mdpi.com It provides valuable information about the relationship between a polymer's structure and its mechanical behavior. The primary outputs of a DMTA experiment are:

Storage Modulus (E'): Represents the elastic response of the material and is a measure of its stiffness.

Loss Modulus (E''): Represents the viscous response of the material and is related to its ability to dissipate energy as heat.

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often used to determine the glass transition temperature (Tg), as it corresponds to the temperature of maximum energy dissipation.

Although specific DMTA data for poly(this compound) was not found, DMTA is a standard method for characterizing such polymers. The storage modulus would be expected to be high at temperatures below the glass transition temperature (Tg) and to decrease significantly as the material passes through the Tg and becomes more rubbery. The peak in the tan δ curve would provide a precise measurement of the Tg, complementing the data obtained from DSC.

Morphological and Microstructural Characterization

Optical Microscopy

While specific optical microscopy images for poly(this compound) were not available in the search results, the technique is broadly applicable. For example, in studies of polyethylene (B3416737) films, polarized light microscopy has been used to visualize the spherulitic structures that form during crystallization. For an amorphous polymer like poly(this compound), optical microscopy would be useful for identifying any surface defects, inhomogeneities, or the presence of any undissolved particles or contaminants that could affect the material's properties.

Small-Angle Laser Light Scattering (SALLS)

Small-Angle Laser Light Scattering (SALLS) is a powerful technique for characterizing the microstructure of polymeric materials over a large spatial range, providing information on features from the sub-micrometer scale upwards. The technique measures the angular distribution of elastically scattered light from a laser that passes through a sample. This scattering pattern is related to fluctuations in the refractive index within the material, which arise from variations in density and orientation of the polymer network structure. For semi-crystalline polymers, SALLS is particularly effective at analyzing the size, shape, and orientation of larger ordered structures like spherulites, which may not be clearly visible with standard optical microscopy.

In a typical SALLS setup, a laser beam is directed at a thin polymer film sample. The scattered light is then captured by a detector, often a CCD camera, allowing for the rapid collection of the entire small-angle pattern. The resulting pattern is an representation in "inverse space," where large structural features scatter light at small angles (close to the center of the pattern) and smaller features scatter at wider angles. By analyzing the intensity distribution as a function of the scattering angle, one can gain quantitative insights into the morphology of the polymer network. For instance, the characteristic "four-leaf clover" pattern observed in depolarized SALLS is a well-known signature of spherulitic structures in polymers.

While SALLS is a well-established method for the microstructural analysis of various polymer systems, including polymer blends and semi-crystalline polymers, specific studies applying SALLS to characterize the network structure of poly(this compound) are not prominently available in the reviewed literature. However, the technique is theoretically applicable and could be used to investigate the homogeneity of the cross-linked P(PEA) network, identify the presence of any large-scale phase separations or aggregates, and study changes in morphology under shear or during the swelling process.

Fourier Transforms of Microscopy Images

The analysis of microscopy images of polymer networks can be enhanced by the application of Fourier transforms (FT). A Fourier transform is a mathematical operation that deconstructs an image from its spatial domain (real space) into its frequency domain (Fourier space or reciprocal space). myscope.trainingyoutube.comyoutube.com Essentially, any image can be represented as a sum of a series of sine waves with different frequencies, amplitudes, and orientations. myscope.trainingyoutube.com The FT calculates these constituent sine waves, providing information about the spatial frequencies present in the original image.

When applied to a microscopy image of a polymer network, the 2D Fourier transform can reveal periodic or ordered structures that may not be obvious from visual inspection alone. researchgate.net The resulting FT pattern displays low-frequency information (corresponding to large, slowly changing features) near its center, while high-frequency information (corresponding to small, sharp details) appears further from the center. youtube.com The orientation of features in the FT pattern corresponds to the orientation of structures in the real-space image.

For instance, if a polymer network had a regular, repeating porous structure, its FT would show distinct spots or rings corresponding to the characteristic spacing and orientation of the pores. This allows for a quantitative analysis of structural parameters such as domain spacing, pore size distribution, and the degree of structural anisotropy. The technique can be applied to images obtained from various microscopy methods, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM).

Although it is a powerful and widely used image analysis tool in materials science, specific research applying Fourier transforms to microscopy images of poly(this compound) for structural characterization is not detailed in the available literature. Nevertheless, this method could be effectively employed to analyze the morphology of P(PEA) networks, quantify the effects of different cross-linking densities on pore structure, or study the alignment of polymer chains under mechanical stress.

Swelling Behavior of Cross-linked Poly(this compound) Networks

The ability of a cross-linked polymer network to absorb solvents and swell is a fundamental property governed by the interplay between the thermodynamics of polymer-solvent mixing and the elastic restoring force of the polymer chains. researchgate.netnih.gov The swelling behavior of poly(this compound) (P(PEA)) networks has been investigated as a function of several key parameters, including the nature of the solvent, the density of cross-links, and the temperature. researchgate.netepa.govresearchgate.net

Influence of Solvent Nature

The extent and rate of swelling of a P(PEA) network are highly dependent on the thermodynamic compatibility between the polymer and the solvent. researchgate.netepa.gov This compatibility is often described by the Flory-Huggins interaction parameter (χ), where a lower χ value indicates better compatibility and, consequently, a higher degree of swelling. wikipedia.org

Studies on P(PEA) networks cross-linked with 1,6-hexanediol diacrylate (HDDA) have shown significant differences in swelling behavior when exposed to various organic solvents. researchgate.net For a network with a fixed cross-linker concentration (0.1 wt% HDDA), the swelling kinetics vary markedly between solvents like tetrahydrofuran (THF), toluene (B28343), and methyl isobutyl ketone (MIBK). researchgate.net The network exhibits the highest swelling ratio in THF, indicating strong thermodynamic affinity, followed by toluene and then MIBK. This demonstrates that the choice of solvent is a critical factor in controlling the volumetric expansion of the P(PEA) gel. researchgate.net

| Solvent | Relative Swelling Capacity | Observation |

|---|---|---|

| Tetrahydrofuran (THF) | High | Indicates strong polymer-solvent interaction and high compatibility. researchgate.net |

| Toluene | Medium | Shows moderate compatibility with the P(PEA) network. researchgate.net |

| Methyl Isobutyl Ketone (MIBK) | Low | Suggests weaker polymer-solvent interactions compared to THF and Toluene. researchgate.net |

Effect of Cross-linking Density

The cross-linking density, which is the number of cross-links per unit volume, plays a crucial role in determining the swelling capacity of a polymer network. nih.govresearchgate.net A higher cross-linking density creates a tighter network structure with shorter polymer chains between cross-links. This increases the elastic retractive force of the network, which opposes the expansion caused by solvent absorption, thus limiting the maximum degree of swelling. nih.govnih.gov

In P(PEA) networks cross-linked with HDDA, this inverse relationship is clearly observed. As the concentration of the HDDA cross-linker is increased, the equilibrium swelling ratio of the resulting polymer network decreases significantly. researchgate.netresearchgate.net For example, studies conducted in solvents like toluene and MIBK show that networks with a lower concentration of HDDA (e.g., 0.1 wt%) exhibit a much higher swelling capacity than those with higher concentrations (e.g., 5 wt%). researchgate.net This is because the less cross-linked networks have greater flexibility and larger mesh sizes, allowing them to accommodate more solvent molecules before the elastic and osmotic forces reach equilibrium. nih.gov

| HDDA Cross-linker (wt.%) | Equilibrium Degree of Swelling (Qmax) in MIBK (Arbitrary Units) | Interpretation |

|---|---|---|

| ~0.5 | ~1.75 | Low cross-linking density allows for a high degree of swelling. researchgate.net |

| 1.0 | ~1.50 | Increased cross-linking begins to restrict network expansion. researchgate.net |

| 2.0 | ~1.25 | A denser network further reduces the maximum swelling capacity. researchgate.net |

| 5.0 | ~1.00 | High cross-linking density significantly limits solvent uptake. researchgate.net |

Note: Data for the table is estimated from graphical representations in the cited source. researchgate.net

Temperature Dependence of Swelling

Temperature is another critical factor that influences the swelling equilibrium of P(PEA) networks. researchgate.netepa.govresearchgate.net Changes in temperature can affect both the polymer-solvent interaction parameter (χ) and the mobility of the polymer chains. For most polymer-solvent systems, an increase in temperature leads to improved polymer-solvent miscibility (a decrease in χ) and increased chain flexibility, which generally results in a higher degree of swelling.

Investigations into the phase properties and swelling behavior of P(PEA) networks have confirmed that temperature has a significant influence on the material's swelling properties. researchgate.netresearchgate.net The study of the swelling or deswelling behavior as a function of temperature allows for the determination of the experimental phase diagram of the P(PEA) network/solvent system. researchgate.net This temperature-responsive behavior is a key characteristic of "smart" polymer materials, making them suitable for applications where environmental conditions are used to trigger a material response. epa.gov

Theoretical Models for Swelling (e.g., Voigt Viscoelastic Model, Flory-Rehner Theory)

To quantitatively describe and predict the swelling behavior of cross-linked P(PEA), theoretical models are employed. The Flory-Rehner theory and the Voigt viscoelastic model are two prominent examples used in this context. researchgate.netepa.gov

Flory-Rehner Theory: This classical theory provides a framework for understanding the equilibrium swelling of polymer networks. wikipedia.orgnih.gov It models the equilibrium state as a balance between three free energy components: the entropy of mixing between the polymer and solvent, the enthalpy of their interaction, and the elastic free energy of the network chains. wikipedia.org The theory relates the equilibrium swelling volume to the polymer-solvent interaction parameter (χ) and the average molecular weight between cross-links (Mc), a measure of the cross-linking density. mit.edumit.edu By applying the Flory-Rehner theory to experimental swelling data for P(PEA), it is possible to calculate key network parameters like Mc and gain insight into the thermodynamic interactions driving the swelling process. researchgate.netepa.gov

Voigt Viscoelastic Model: While the Flory-Rehner theory describes the equilibrium state, the Voigt model can be used to analyze the kinetics of the swelling process—that is, how the swelling ratio changes over time. The Voigt model is a simple viscoelastic model that combines an elastic element (a spring) and a viscous element (a dashpot) in parallel. When adapted to polymer swelling, it can effectively describe the time-dependent approach to equilibrium. researchgate.netepa.gov Studies on P(PEA)/HDDA networks have shown that the Voigt model provides a good agreement with experimental swelling results. researchgate.netepa.gov The theoretical investigation based on this model allows for the determination of important kinetic parameters, such as the swelling time constant (τs) and the swelling equilibrium constant. researchgate.netepa.gov

Structure-Property Relationships in Blends and Copolymers

The functional characteristics of poly(this compound) (PPEA) can be significantly tailored through blending with other polymers or by copolymerization. These modifications influence the material's morphology and, consequently, its mechanical and optical properties.

Amorphous-Amorphous Systems

Polymer blends involving PPEA can form amorphous-amorphous systems, where both components lack a crystalline structure. A well-studied example is the blend of PPEA with polystyrene (PS), another amorphous polymer. In this system, the initial state is a solution of PS dissolved in the this compound (PEA) monomer. As the PEA is polymerized to form PPEA, the system undergoes a phase separation process.

Microscopy and small-angle laser light scattering (SALLS) have shown that structure development in this blend occurs via spinodal decomposition. This mechanism of liquid-liquid phase separation results in a co-continuous phase structure, where both the PPEA and PS phases are interpenetrating and continuous throughout the material. The Nielsen model has been found to best describe the tensile modulus data for these blends, which provides further evidence for the co-continuous morphology.

Toughening Mechanisms in Polymer Blends

The blending of PPEA with other amorphous polymers can lead to significant improvements in toughness. While PPEA is characterized as a soft and rubbery material at room temperature, and polystyrene is known for its brittle nature, their blends can exhibit synergistic mechanical properties. For instance, a blend containing 17% by weight of polystyrene in a poly(this compound) matrix has demonstrated a toughness more than ten times greater than that of either of the individual polymers.

The primary toughening mechanisms in such blends are attributed to the co-continuous phase morphology developed during polymerization-induced phase separation. This structure is effective at dissipating energy when the material is under stress. General toughening mechanisms observed in other thermoplastic blends, such as crack bifurcation, microcracking, crazing, and cavitation of rubbery particles, are likely contributors to the enhanced fracture resistance of PPEA blends. The interpenetrating network of the two amorphous phases can arrest crack propagation and distribute stress, preventing catastrophic failure.

Table 1: Mechanical Properties of PPEA/PS Blends

| Property | Poly(this compound) (PPEA) | Polystyrene (PS) | PPEA with 17 wt% PS |

| Toughness | Comparable to PS | Comparable to PPEA | >10x that of PPEA or PS |

| Tensile Modulus | Increases with PS content | - | - |

| Tensile Strength | Increases with PS content | - | - |

| Ultimate Strain | Decreases with PS content | - | - |

Influence of Comonomer Composition on Properties

Copolymerization is a versatile method to modify the properties of PPEA by introducing different monomer units into the polymer chain. The choice of comonomer and its concentration allows for the fine-tuning of thermal and mechanical characteristics. For example, creating copolymers with other aromatic acrylates can systematically alter the final properties of the material.

In copolymers designed for specific applications like foldable ophthalmic lenses, this compound can be copolymerized with monomers such as 2-phenylethyl acrylate (PEA), along with a cross-linking agent like ethylene glycol dimethacrylate. By varying the molar ratio of the comonomers, a wide range of properties can be achieved. Research has shown that the tensile strength of such copolymers can be adjusted to be in the range of 230 to 1841 psi. google.com Similarly, the glass transition temperature (Tg), which dictates the material's flexibility at a given temperature, can be controlled, with values reported between 5°C and 20°C depending on the specific composition. google.com This demonstrates that comonomer composition is a critical factor in designing PPEA-based materials with a desired balance of strength, flexibility, and thermal behavior. google.com

Phase Inversion Phenomena

Phase inversion is a critical phenomenon observed during the formation of PPEA blends, particularly in reaction-induced phase-separated systems. In the case of the PPEA/PS blend, the process begins with a homogeneous solution of polystyrene in the this compound monomer. As the polymerization of PEA proceeds, the molecular weight of the forming PPEA increases, altering the thermodynamics of the mixture.

This change induces phase separation, and eventually, a phase inversion occurs. The initially continuous phase of the PEA monomer (with dissolved PS) becomes the dispersed phase, while the newly formed PPEA becomes the continuous matrix. This process is driven by the changing composition and molecular weights within the reactive system. Light transmission experiments can be used to monitor the kinetics of this phase separation, and when combined with reaction kinetics, a ternary phase diagram for the reactive system can be defined.

Refractive Index and Hydrophobicity